Biotin-PEG23-MAL

Enzyme immobilization Biosensor surfaces Bioconjugation

Short PEG linkers (e.g., PEG3) create steric hindrance that masks biotin from streptavidin, reducing conjugate activity. Biotin-PEG23-MAL resolves this with a discrete 23-unit dPEG® spacer (94.1 Å, MW 1450.72). • Enhances immobilized protein specific activity vs. PEG3 linkers by minimizing steric crowding. • Single MW dPEG® ensures uniform conjugate; avoids polydisperse PEG variability in regulatory characterization. • Maleimide reacts site-specifically with free thiols (pH 6.5-7.5), forming stable, irreversible thioether bonds.

Molecular Formula C65H119N5O28S
Molecular Weight 1450.7 g/mol
Cat. No. B12043657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG23-MAL
Molecular FormulaC65H119N5O28S
Molecular Weight1450.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
InChIInChI=1S/C65H119N5O28S/c71-60(4-2-1-3-59-64-58(57-99-59)68-65(75)69-64)66-8-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-56-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-9-67-61(72)7-10-70-62(73)5-6-63(70)74/h5-6,58-59,64H,1-4,7-57H2,(H,66,71)(H,67,72)(H2,68,69,75)
InChIKeyYUDZHUVXVXAVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG23-MAL: A Long-Chain, Discrete PEG Linker for Maleimide-Thiol Bioconjugation


Biotin-PEG23-MAL is a heterobifunctional bioconjugation reagent consisting of a biotin moiety linked to a maleimide group via a discrete polyethylene glycol spacer of precisely 23 ethylene oxide units (approximate molecular weight 1450.72 g/mol, spacer length ~94.1 Å) [1]. It belongs to the class of biotin-PEG-maleimide linkers, which are designed for the site-specific, covalent labeling of free thiol groups (–SH) on biomolecules such as cysteine residues in proteins and peptides [2]. The maleimide undergoes a Michael addition reaction with sulfhydryls under mild aqueous conditions (pH 6.5–7.5) to form a stable, irreversible thioether bond, enabling subsequent detection, immobilization, or purification via the high-affinity biotin-(strept)avidin interaction [3].

Why Biotin-PEG23-MAL Cannot Be Simply Replaced by Other Biotin-PEG-Maleimide Linkers


The performance of a biotin-PEG-maleimide linker is critically dependent on its polyethylene glycol (PEG) spacer length, which governs the solubility, steric accessibility, and biological inertness of the final conjugate [1]. Simply substituting Biotin-PEG23-MAL with a shorter analog, such as Biotin-PEG3-MAL or Biotin-PEG11-MAL, can drastically alter the spatial presentation of the biotin ligand and the degree of non-specific binding. For instance, the longer, 23-unit discrete PEG chain has been demonstrated to impart higher specific enzymatic activity to immobilized proteins compared to a shorter PEG3 linker, despite yielding a lower absolute immobilization density, because the extended spacer minimizes steric hindrance and preserves protein conformation [2]. Conversely, using an even longer, polydisperse PEG chain can reduce the biotin-avidin binding affinity by orders of magnitude and introduce analytical variability [3]. These quantifiable trade-offs make empirical selection non-negotiable.

Quantitative Evidence for Selecting Biotin-PEG23-MAL Over Closest Analogs


Head-to-Head Comparison: Biotin-PEG23 vs. Biotin-PEG3 Linker Impact on Immobilized Enzyme Specific Activity

In a direct immobilized-enzyme model, streptavidin-horseradish peroxidase (SA-HRP) was coupled to PNIPAAm brushes via either a biotin-PEG3 or biotin-PEG23 linker [1]. Despite a 53% lower SA-HRP surface loading on the longer PEG23 linker at 20°C (43% monolayer coverage vs. 81% for PEG3), the PEG23 conjugate exhibited significantly higher specific catalytic activity in TMB oxidation assays. This demonstrates that the extended PEG23 spacer better preserves the enzyme's native conformation and active-site accessibility, offering a superior trade-off between immobilization density and biological function [1].

Enzyme immobilization Biosensor surfaces Bioconjugation

Quantified Impact of PEG Molecular Weight on Avidin Binding Affinity and Stoichiometry

A foundational bioconjugation study quantified how increasing the PEG molecular weight on PEGylated biotins systematically affects binding to avidin [1]. While native biotin binds avidin with a Kd of ~10^-15 M, the equilibrium dissociation constant weakens dramatically with longer PEG chains, reaching ~10^-8 M for PEG5000. The binding stoichiometry also shifts from 4:1 for shorter PEGs to 1:1 for PEG5000 [1]. Biotin-PEG23-MAL, with its intermediate molecular weight (~1450 Da), thus occupies a critical design space, balancing the need for a long, flexible spacer against the risk of severely compromised avidin/streptavidin binding affinity.

Drug Delivery Pretargeting Binding Kinetics

Defined Spacer Arm Length: 94.1 Å of Biotin-dPEG23-MAL Compared to Shorter Analogs

Biotin-dPEG23-MAL features a fully extended, discrete spacer arm length of 94.1 Å, providing a known and uniform distance between the biotin moiety and the site of maleimide conjugation [1]. This contrasts with traditional, polydisperse PEG linkers or shorter discrete linkers like Biotin-dPEG3-MAL (extended length ~14 Å). The precise, single-molecular-weight spacer enables the generation of uniform conjugates with predictable biophysical properties, which is crucial for quantitative analytical applications such as single-molecule force spectroscopy or super-resolution microscopy where linker length heterogeneity can introduce significant measurement error .

Molecular ruler Super-resolution microscopy Protein labeling

Optimized Use Cases for Biotin-PEG23-MAL Based on Quantitative Differentiation


Biosensor Surface Functionalization Where High Specific Activity is Paramount

When constructing a streptavidin-based biosensor surface, Biotin-PEG23-MAL is the preferred linker for immobilizing a thiol-containing capture ligand (e.g., a protein or aptamer). As demonstrated, the longer PEG23 spacer, when compared directly to a PEG3 linker, significantly enhances the specific activity of the immobilized biomolecule by minimizing steric crowding and better mimicking a solution-phase environment [1]. The resulting surface will have a lower absolute density of ligand but a higher proportion of functionally active molecules, translating to a superior signal-to-noise ratio and lower detection limits.

Site-Specific Antibody-Drug Conjugate (ADC) or Protein Labeling Requiring Spatial Separation

For conjugating a cytotoxic payload to a monoclonal antibody or for labeling a large protein with biotin for detection, Biotin-PEG23-MAL provides the necessary spatial separation to prevent the biotin-binding pocket of streptavidin from being sterically blocked by the bulky protein [1]. The 94.1 Å spacer ensures that the biotin tag remains fully accessible for downstream capture, a critical advantage over short-chain maleimide linkers which can result in poor recovery during streptavidin-based purification or detection. Furthermore, the discrete length of the dPEG spacer yields a uniform product, simplifying regulatory characterization compared to products made with polydisperse PEG.

Reproducible Preparation of Protein-Polymer Conjugates for Drug Delivery Systems

In the emerging field of protein-polymer conjugates for therapeutics, Biotin-PEG23-MAL is a superior choice for creating a well-defined linker between a therapeutic protein and a polymeric carrier [2]. Its intermediate molecular weight (~1450 Da) optimizes the conjugate's hydrodynamic radius for EPR-mediated tumor targeting while maintaining high biotin-avidin affinity, as class-level binding data indicates that moving to higher molecular weight PEGs causes a drastic loss of affinity and can lead to unfavorable 1:1 stoichiometry [3]. This balance ensures both efficient delivery to the target and reliable, high-avidity anchoring to the polymer matrix.

Quote Request

Request a Quote for Biotin-PEG23-MAL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.